molecular formula C26H19ClFN3O3S B11439165 N-(3-chloro-2-methylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B11439165
M. Wt: 508.0 g/mol
InChI Key: GOYFEMLFCFNHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the 4-fluorobenzyl group. The final steps involve the acylation of the intermediate with N-(3-chloro-2-methylphenyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction control to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohol derivatives.

    Substitution: Halogen substitution reactions can occur at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogen exchange can be facilitated by nucleophilic reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted halogen compounds.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
  • N-(3-chloro-2-methylphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Uniqueness

The uniqueness of N-(3-chloro-2-methylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 4-fluorobenzyl group, in particular, may enhance its binding affinity and selectivity towards certain molecular targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C26H19ClFN3O3S

Molecular Weight

508.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H19ClFN3O3S/c1-15-19(27)6-4-7-20(15)29-22(32)14-30-23-18-5-2-3-8-21(18)35-24(23)25(33)31(26(30)34)13-16-9-11-17(28)12-10-16/h2-12H,13-14H2,1H3,(H,29,32)

InChI Key

GOYFEMLFCFNHNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.